molecular formula C11H9N3O3 B1491667 2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid CAS No. 2098092-14-7

2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid

Cat. No.: B1491667
CAS No.: 2098092-14-7
M. Wt: 231.21 g/mol
InChI Key: GNITUQBMTPTCFE-UHFFFAOYSA-N
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Description

“2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid” is a complex organic compound. It contains several functional groups and rings, including a furan ring, an imidazole ring, and a pyrazole ring . The compound is part of a larger class of compounds known as imidazoles, which are five-membered heterocyclic compounds containing three carbon atoms, two nitrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reaction conditions need to be optimized to increase the yield .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. It contains a furan ring, an imidazole ring, and a pyrazole ring . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The compound is likely to undergo a variety of chemical reactions due to the presence of multiple reactive sites. For instance, the imidazole ring can show both acidic and basic properties . The compound can also undergo condensation and hydrolysis followed by cyclization .

Scientific Research Applications

Antiprotozoal Agents

  • Study: A compound structurally related to 2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid demonstrated potent antiprotozoal activity. This compound, described as a dicationic imidazo[1,2-a]pyridine, showed strong DNA affinities and effective in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, indicating potential for treating diseases like sleeping sickness and malaria (Ismail et al., 2004).

Antimicrobial Activity

  • Study: A series of pyrazole and imidazole derivatives, including those similar to this compound, were synthesized and screened for their antimicrobial properties. These compounds exhibited notable antimicrobial activity, highlighting their potential in combating microbial infections (Idhayadhulla et al., 2012).

Antitubercular Agents

  • Study: Research on chalcones and acetyl pyrazoline derivatives containing a furan nucleus, structurally related to the compound of interest, demonstrated significant antitubercular activity. These findings suggest potential applications in developing treatments for tuberculosis (Bhoot et al., 2011).

Corrosion Inhibition

  • Study: Amino acid compounds based on similar structural frameworks have been studied as corrosion inhibitors for steel in acidic solutions. These studies indicate the potential application of such compounds in industrial settings to protect metals from corrosion (Yadav et al., 2015).

Luminescence Properties

  • Study: Research on the synthesis of luminescent fused imidazole bicyclic acetic esters, related in structure to the compound , indicates potential applications in the development of biologically active principles with luminescent properties (Veltri et al., 2020).

Properties

IUPAC Name

2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c15-11(16)7-13-3-4-14-10(13)6-8(12-14)9-2-1-5-17-9/h1-6H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNITUQBMTPTCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN3C=CN(C3=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Reactant of Route 2
2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Reactant of Route 3
2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Reactant of Route 5
2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Reactant of Route 6
2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid

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